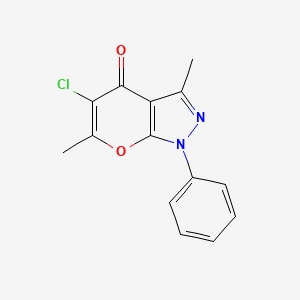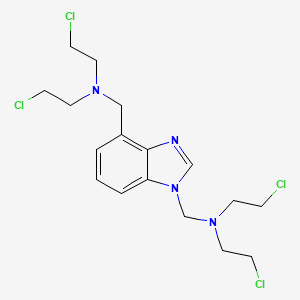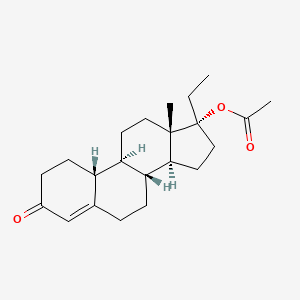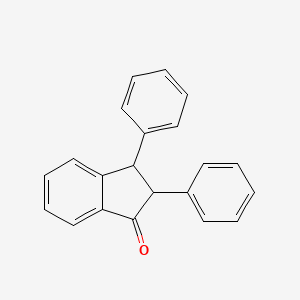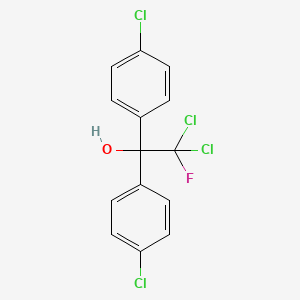
2,2-Dichloro-1,1-bis(4-chlorophenyl)-2-fluoroethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-1,1-bis(4-chlorophenyl)-2-fluoroethanol is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of two chlorine atoms, two 4-chlorophenyl groups, and a fluorine atom attached to an ethanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1,1-bis(4-chlorophenyl)-2-fluoroethanol typically involves the reaction of 2,2-Dichloro-1,1-bis(4-chlorophenyl)ethanol with a fluorinating agent. Common fluorinating agents include hydrogen fluoride (HF) or other fluorine-containing compounds. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
2,2-Dichloro-1,1-bis(4-chlorophenyl)-2-fluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
2,2-Dichloro-1,1-bis(4-chlorophenyl)-2-fluoroethanol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Dichloro-1,1-bis(4-chlorophenyl)-2-fluoroethanol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The pathways involved in its mechanism of action can include signal transduction, metabolic processes, and gene expression regulation.
類似化合物との比較
Similar Compounds
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): Known for its use as an insecticide, DDT shares structural similarities but differs in its chlorine and fluorine content.
2,2-Dichloro-1,1-bis(4-chlorophenyl)ethanol: Lacks the fluorine atom present in 2,2-Dichloro-1,1-bis(4-chlorophenyl)-2-fluoroethanol.
2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethanol: Contains an additional chlorine atom compared to the compound .
Uniqueness
This compound is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This fluorine atom can enhance the compound’s stability and alter its interactions with molecular targets, making it distinct from other similar compounds.
特性
CAS番号 |
1868-91-3 |
|---|---|
分子式 |
C14H9Cl4FO |
分子量 |
354.0 g/mol |
IUPAC名 |
2,2-dichloro-1,1-bis(4-chlorophenyl)-2-fluoroethanol |
InChI |
InChI=1S/C14H9Cl4FO/c15-11-5-1-9(2-6-11)13(20,14(17,18)19)10-3-7-12(16)8-4-10/h1-8,20H |
InChIキー |
YOIFHPFEVRRPJF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(F)(Cl)Cl)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



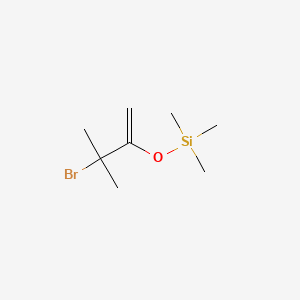
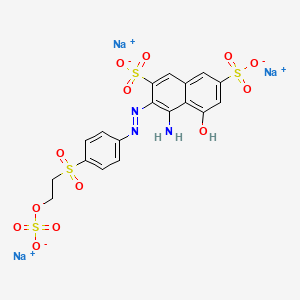
![(2E)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;hydroiodide](/img/structure/B12806641.png)
